Hoechst 33342 is a synthetic, cell-permeable, fluorescent dye belonging to the bis-benzimidazole class of compounds. [] It is commonly employed in scientific research for various applications, owing to its ability to bind to the minor groove of DNA, particularly in adenine-thymine (A-T) rich regions. [, , , , ] This property makes it a valuable tool for visualizing and analyzing DNA content, cell cycle progression, and cellular structures in various biological systems. [, , , , , , , , , , ]
Hoechst 33342 belongs to the class of bis-benzimidazole compounds. It is classified as a DNA-binding dye that preferentially interacts with adenine-thymine rich sequences in double-stranded DNA. This selectivity is crucial for its application in fluorescence microscopy and flow cytometry, where it helps visualize cellular structures and processes. The dye is soluble in both water and organic solvents, enhancing its versatility in laboratory settings .
The synthesis of Hoechst 33342 involves several key steps:
The molecular structure of Hoechst 33342 can be characterized as follows:
Hoechst 33342 undergoes specific chemical interactions that are vital for its function:
The mechanism of action of Hoechst 33342 involves several critical steps:
Hoechst 33342 possesses several notable physical and chemical properties:
Hoechst 33342 has a broad range of applications in scientific research:
Hoechst 33342 (2'-(4-ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole) exhibits remarkable selectivity for the minor groove of B-form DNA, with binding affinity strongly correlated to AT base pair content. Structural analyses reveal that the dye's crescent shape complements the curvature of the minor groove, with optimal steric and electronic matching at sequences containing 4-5 consecutive AT base pairs [1] [8]. High-resolution crystallographic studies of the complex with d(CGTGAATTCACG)₂ demonstrate that the benzimidazole rings form specific hydrogen bonds with adenine N3 and thymine O2 atoms at the groove floor, while the piperazine group extends into the solvent interface [8]. This binding mode results in dissociation constants (Kd) in the nanomolar range for AT-rich regions, compared to micromolar affinities for mixed or GC-rich sequences [1].
Table 1: DNA Sequence Binding Preferences of Hoechst 33342
DNA Sequence | Binding Site | Kd (nM) | Structural Features |
---|---|---|---|
5'-AATT-3' | Central region | 28 ± 3 | Ideal minor groove width (3.8-4.0 Å) |
5'-ATAT-3' | Entire stretch | 35 ± 5 | Continuous hydrogen bonding potential |
5'-GCGC-3' | No specific binding | >1000 | Narrow groove (3.2-3.4 Å) steric exclusion |
5'-AATA-3' | AAT trinucleotide | 120 ± 15 | Suboptimal groove geometry |
The molecular basis for AT specificity involves both hydrogen bonding patterns and electrostatic potential. The minor groove in AT-rich regions exhibits a more negative electrostatic potential due to thymine O2 and adenine N3 atoms, providing favorable interactions with the cationic benzimidazole nitrogens of protonated Hoechst 33342 at physiological pH [8]. This specificity enables applications in chromatin mapping and identification of AT-rich genomic regions through fluorescence microscopy [2].
The fluorescence quantum yield of Hoechst 33342 increases dramatically (20-30 fold) upon DNA binding, a phenomenon governed by conformational restriction and electronic stabilization. In aqueous solution, the free dye exhibits a quantum yield of approximately 0.02 due to torsional flexibility around the benzimidazole-phenyl bond, facilitating non-radiative decay pathways [1] [4]. Upon minor groove binding, the dye adopts a planar conformation with dihedral angles constrained to <15°, significantly reducing internal rotation and vibrational relaxation [8].
Crystallographic evidence (PDB 9FT8) demonstrates that the benzimidazole rings become coplanar with DNA bases, facilitating π-electron delocalization that stabilizes the excited state. This conformational restriction decreases the non-radiative decay rate constant (knr) from 4.5 × 10⁸ s⁻¹ in solution to 0.8 × 10⁸ s⁻¹ when bound, while the radiative rate constant (kr) increases from 0.1 × 10⁸ s⁻¹ to 1.7 × 10⁸ s⁻¹ due to enhanced transition dipole moment alignment [8]. The fluorescence lifetime consequently increases from 0.4 ns in buffer to 3.0-4.4 ns when DNA-bound, depending on the binding site [1].
Table 2: Photophysical Properties of Hoechst 33342 in Different Environments
Environment | Quantum Yield | Lifetime (ns) | λem (nm) | Enhancement Factor |
---|---|---|---|---|
Aqueous buffer (pH 7.4) | 0.02 | 0.4 | 490 | 1.0 |
Bound to dsDNA (AT-rich) | 0.58 | 3.6-4.4 | 461 | 29× |
Bound to tRNA | 0.35 | 4.4 | 463 | 17.5× |
Bound to hairpin HP1 | 0.45 | 4.0 | 460 | 22.5× |
The exclusion of water molecules from the dye-binding microenvironment constitutes a critical determinant of fluorescence enhancement. Hydrated Hoechst 33342 undergoes efficient solvent-mediated quenching through hydrogen-bonding interactions that promote intersystem crossing and internal conversion [5]. Upon insertion into the minor groove, the dye displaces the spine of hydration, creating a hydrophobic microenvironment that reduces access to quencher molecules [8]. Isothermal titration calorimetry studies reveal that DNA binding involves a favorable enthalpy change (ΔH = -9.8 kcal/mol) partially offset by unfavorable entropy (TΔS = -2.4 kcal/mol), consistent with extensive desolvation effects [3].
Molecular dynamics simulations demonstrate that the minor groove binding displaces approximately 12-15 water molecules per dye molecule, significantly reducing the dielectric constant around the fluorophore from ~80 in bulk water to ~30 within the complex [3]. This hydrophobic environment decreases the rate of solvent-mediated quenching by 85% compared to aqueous solution [5]. The ethyl substituent of Hoechst 33342 (compared to Hoechst 33258) enhances hydrophobic contacts with the groove walls, particularly through van der Waals interactions with thymine methyl groups and deoxyribose rings, contributing to its higher quantum yield in cellular environments [4] [8].
Hoechst 33342 exhibits complex competitive displacement behaviors with structurally similar minor groove binders, governed by binding site overlap and thermodynamic parameters. Fluorescent intercalator displacement (FID) assays demonstrate that Hoechst 33342 efficiently displaces DAPI (50% displacement at 0.8 μM) from the AATT sequence but shows lower displacement efficiency against berenil (50% displacement at 3.2 μM), which prefers longer AT-tracts [8]. Conversely, Hoechst 33342 is displaced by actinomycin D (AMD) in a mutually exclusive manner due to overlapping binding sites, resulting in reciprocal fluorescence quenching [1].
The molecular basis for competitive binding involves:
Table 3: Competitive Binding Parameters with Minor Groove Ligands
Competitor Ligand | Binding Site Overlap (%) | Displacement IC50 (μM) | Fluorescence Quenching (%) |
---|---|---|---|
DAPI | 85-90 | 0.8 ± 0.1 | 65 ± 5 |
Berenil | 40-50 | 3.2 ± 0.3 | 25 ± 3 |
Netropsin | 70-75 | 1.5 ± 0.2 | 55 ± 4 |
Actinomycin D | 60-70 | 2.8 ± 0.4 | 80 ± 6 (mutual) |
This competitive landscape has practical implications for multiplexed staining protocols. The mutual quenching with 7AAMD occurs through both dynamic collisional quenching (kq = 3.2 × 10⁹ M⁻¹s⁻¹) and static quenching via displacement, as evidenced by lifetime measurements showing reduction from 3.6 ns to 1.8 ns in the presence of equimolar 7AAMD [1]. Understanding these competitive dynamics is essential for designing combination staining approaches in live-cell imaging and flow cytometry.
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